1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid
Description
1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid (CAS: 885278-22-8, molecular formula: C₉H₁₀N₂O₂) is a partially saturated bicyclic heterocyclic compound featuring a carboxylic acid substituent at the 2-position of the naphthyridine core. Its structure combines a tetrahydro-[1,8]naphthyridine scaffold with a carboxylic acid group, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h1-2,5,7H,3-4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHHGCBNJNGKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1C(=O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine derivatives. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include solvents like ethanol, acetic acid, and water .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the naphthyridine ring .
Comparison with Similar Compounds
Structural and Isomeric Differences
Table 1: Structural Comparison of Key Naphthyridine Derivatives
| Compound Name | CAS Number | Core Structure | Substituent Position | Functional Group |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid | 885278-22-8 | 1,8-naphthyridine | 2-position | Carboxylic acid |
| 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid | 1219022-86-2 | 1,5-naphthyridine | 2-position | Carboxylic acid |
| 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid | 445490-61-9 | 1,8-naphthyridine | 2-position | Acetic acid side chain |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid HCl | 1057652-51-3 | 1,6-naphthyridine | 2-position | Carboxylic acid (HCl salt) |
- Isomerism : The 1,5- and 1,8-naphthyridine isomers differ in nitrogen atom positioning, influencing electronic properties and binding affinities. For example, 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid (CAS: 1219022-86-2) has a predicted pKa of 1.51, suggesting higher acidity than the 1,8-isomer due to resonance effects .
- Functional Groups : Derivatives like 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid (CAS: 445490-61-9) replace the carboxylic acid with an acetic acid side chain, altering solubility and steric interactions .
Physicochemical Properties
Table 2: Key Physicochemical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa | Solubility Profile |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid | Not reported | ~1.3 (estimated) | ~2.5 (estimated) | Moderate in polar solvents |
| 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid | 401.7 (predicted) | 1.29 (predicted) | 1.51 | Enhanced solubility in acidic media |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid HCl | Not reported | 1.29 (predicted) | N/A | High water solubility (salt form) |
- Hydrochloride Salts : The 1,6-naphthyridine derivative (CAS: 1057652-51-3) exists as a hydrochloride salt, improving aqueous solubility for pharmaceutical formulations .
- Thermal Stability : The 1,5-isomer’s higher predicted boiling point (401.7°C) suggests stronger intermolecular interactions compared to the 1,8-isomer .
Pharmacological and ADMET Profiles
- Drug Likeness : The parent compound and its analogs are evaluated for bioavailability, solubility, and lipophilicity using in silico tools. For instance, 1,8-naphthyridine derivatives show favorable ADMET profiles, with low predicted toxicity and moderate blood-brain barrier permeability .
- Biological Activity : The carboxylic acid group in the 2-position is critical for binding to metalloenzymes (e.g., matrix metalloproteinases), while isomerism (1,5 vs. 1,8) affects target selectivity .
Biological Activity
Overview
1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid can be achieved through various methods:
- Friedländer Synthesis : This involves the condensation of 2-aminopyridine with a carbonyl compound followed by cyclization under acidic or basic conditions.
- Industrial Methods : Large-scale synthesis often employs continuous flow reactors and advanced catalytic systems to optimize yield and purity.
Enzyme Inhibition
Research indicates that 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid acts as an enzyme inhibitor. Its mechanism typically involves binding to the active site of enzymes, thereby blocking their activity. Specific studies have demonstrated its potential in inhibiting various enzymes involved in metabolic pathways.
Receptor Modulation
The compound has shown promising results in modulating cannabinoid receptors (CB1 and CB2). A study found that derivatives of naphthyridine exhibited greater affinity for the CB2 receptor compared to CB1, indicating potential therapeutic applications in pain management and inflammation .
The biological activity of 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid can be attributed to its structural features:
- Binding Affinity : The presence of the carboxylic acid group enhances its ability to interact with biological targets.
- Molecular Interaction : The compound may operate through competitive inhibition at enzyme active sites or allosteric modulation at receptor sites.
Case Studies
- Cannabinoid Receptor Binding :
-
Antimicrobial Activity :
- In vitro studies have demonstrated that naphthyridine derivatives exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.
- Antiplasmodial Activity :
Comparative Analysis
| Property/Activity | 1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic Acid | Similar Compounds |
|---|---|---|
| Enzyme Inhibition | Yes | Varies (some show inhibition) |
| Receptor Modulation | Strong affinity for CB2 | Varies |
| Antimicrobial Activity | Positive results | Some derivatives show activity |
| Antiplasmodial Activity | Yes | Limited data available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
